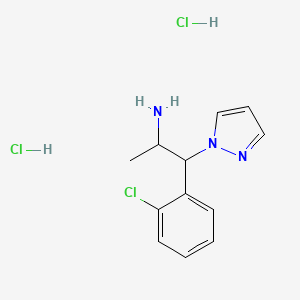
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Descripción general
Descripción
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl3N3 and its molecular weight is 308.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, with CAS Number 1803589-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₆Cl₂N₃
- Molecular Weight : 308.6 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride
- PubChem CID : 119031060
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆Cl₂N₃ |
| Molecular Weight | 308.6 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride |
| PubChem CID | 119031060 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations demonstrated significant antimicrobial activities against various pathogens. For instance, one study reported that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further emphasizes its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of related pyrazole compounds have been explored in several studies. Notably, compounds similar to this compound have shown promising results in reducing the viability of cancer cells in vitro. For example, derivatives were tested against A549 human lung adenocarcinoma cells, revealing a reduction in cell viability by up to 64% with certain substitutions on the phenyl ring . This suggests that modifications to the chemical structure can enhance anticancer efficacy.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, various pyrazole derivatives were subjected to antimicrobial testing. The study found that compound 7b , closely related to the target compound, had a remarkable inhibition zone against tested pathogens, indicating strong antimicrobial properties . The time-kill assay further confirmed the bactericidal effects of these compounds.
Study on Anticancer Properties
In another investigation focusing on the anticancer effects of pyrazole derivatives, researchers treated A549 cells with different concentrations of the compounds. The results indicated that some derivatives significantly reduced cell viability compared to untreated controls. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its structural features that allow for interaction with biological targets. The presence of the pyrazole ring is crucial for its activity, as it can engage in hydrogen bonding and π-stacking interactions with target biomolecules.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13;;/h2-9,12H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIJLYAEDBSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















